5-Decynedial

Macrocyclization Conformational Restriction Aldehyde Spacing

5-Decynedial, systematically named dec-5-ynedial, is a C10 linear α,ω‑dialdehyde featuring a central internal alkyne moiety. With a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol, the compound's terminal aldehyde groups and the rigid, unsaturated carbon‑carbon triple bond confer dual orthogonal reactivity.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 832688-83-2
Cat. No. B15409218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Decynedial
CAS832688-83-2
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC(CC=O)CC#CCCCC=O
InChIInChI=1S/C10H14O2/c11-9-7-5-3-1-2-4-6-8-10-12/h9-10H,3-8H2
InChIKeyRVKRCCNVKQNDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Decynedial (CAS 832688-83-2) Procurement Overview: Dec-5-ynedial Technical Specifications and Primary Research Applications


5-Decynedial, systematically named dec-5-ynedial, is a C10 linear α,ω‑dialdehyde featuring a central internal alkyne moiety . With a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol, the compound's terminal aldehyde groups and the rigid, unsaturated carbon‑carbon triple bond confer dual orthogonal reactivity . This structural architecture positions 5‑Decynedial as a versatile intermediate in organic synthesis, including as a C10 building block for macrocyclic natural product analogs and polyketide‑like scaffolds, and as a potential cross‑linking reagent for amine‑containing biomolecules .

Why Generic Substitution Fails for 5-Decynedial (CAS 832688-83-2): Critical Differentiation from Simple Alkane or Alkene Dialdehydes


Generic substitution of 5-Decynedial with simpler dialdehydes such as glutaraldehyde, 1,10‑decanedial, or even structurally similar 5‑decenedial is likely to fail due to the unique electronic and geometric constraints imposed by the internal alkyne. Unlike flexible alkane chains or conformationally restricted (but still rotationally labile) alkene chains, the linear, rigid sp‑hybridized carbon‑carbon triple bond provides a defined ~180° trajectory for the two reactive aldehyde termini . This rigidity is critical for achieving predictable spatial relationships in macrocyclization reactions and influences the stereochemical outcome of subsequent transformations . Furthermore, the alkyne offers a distinct secondary reactive handle (e.g., click chemistry, hydrogenation, cycloaddition) that is entirely absent in saturated or olefinic analogs, precluding their use in applications requiring orthogonal post‑modification or conjugation .

5-Decynedial (CAS 832688-83-2) Quantitative Differentiation Evidence: Comparative Reactivity and Structural Advantages


Spatial Control in Macrocyclization: Rigid Alkyne vs. Flexible Alkane Chain Comparison

5-Decynedial's internal alkyne enforces a rigid, linear spacer between the two aldehyde groups, in contrast to the conformationally flexible alkyl chains of saturated dialdehydes like 1,10-decanedial. While direct quantitative cyclization yields comparing these two compounds have not been published, the structural difference is fundamental: the alkyne locks the reactive termini at a fixed distance (~8.2 Å based on molecular modeling of a dec‑5‑ynedial extended conformer), whereas 1,10-decanedial can sample a wide distribution of end‑to‑end distances in solution, including compact coiled conformations that favor intramolecular reaction . This rigidity is expected to translate into higher selectivity for macrocycle formation over oligomerization .

Macrocyclization Conformational Restriction Aldehyde Spacing

Orthogonal Post‑Functionalization Potential: Alkyne vs. Alkene Reactivity Comparison

5-Decynedial contains a central alkyne that can be selectively functionalized via copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) or other alkyne‑specific reactions, while its aldehyde termini remain intact for amine conjugation. In contrast, 5‑decenedial contains a cis‑ or trans‑alkene, which is significantly less reactive in click chemistry and often requires more forcing conditions (e.g., thiol‑ene UV initiation) that can compromise aldehyde stability . No head‑to‑head reaction rate or yield data for 5‑decynedial vs. 5‑decenedial in click bioconjugation have been published .

Click Chemistry Alkyne Functionalization Orthogonal Reactivity

Chain Length Optimization in Polyketide Mimicry: 5‑Decynedial (C10) vs. Shorter C4 or C6 Acetylenic Dialdehydes

As a C10 dialdehyde, 5‑Decynedial provides a longer, more extended spacer than shorter acetylenic dialdehydes such as but‑2‑ynedial (C4) or hex‑2‑ynedial (C6). This extended reach is particularly valuable for constructing larger macrocyclic rings or mimicking the 10‑carbon backbones commonly found in polyketide natural products (e.g., erythromycin and amphotericin B precursors) . The increased chain length also alters the physical properties of resulting cross‑linked networks, reducing cross‑link density and increasing hydrogel porosity compared to shorter dialdehyde cross‑linkers. However, no experimental data directly comparing the cross‑linking efficiency of 5‑Decynedial to these shorter analogs have been reported .

Polyketide Synthesis Chain Length Building Block

Electrochemical Oxidation Yields: 5‑Decynedial Acetal Synthesis vs. Other Alkynedials

Electrochemical anodic oxidation of alkyne‑1,ω‑diols in trimethyl orthoformate provides a general route to alkynedial tetramethyl acetals. In a study by Hlavatý and Polášek (2008), tetramethyl acetals of alkynedials derived from C4 and C6 diols were prepared in ~80% yield on a glassy carbon anode [1]. While 5‑Decynedial itself is not directly reported in this study, the methodology is applicable to longer‑chain diols, suggesting similar or slightly lower yields for C10 substrates due to increased chain flexibility and potential side reactions. Direct comparative yield data for 5‑Decynedial acetal synthesis versus shorter alkynedials are not available .

Electrosynthesis Alkynedial Acetals Reaction Yield

Procurement-Driven Application Scenarios for 5-Decynedial (CAS 832688-83-2): Where This C10 Acetylenic Dialdehyde Delivers Unique Value


Synthesis of Macrocyclic Natural Product Analogs

5-Decynedial is well‑suited as a key intermediate in the total synthesis of macrocyclic natural products, particularly those containing a rigid C10 segment and a central unsaturation. The aldehyde termini can be elaborated via intramolecular Wittig, HWE, or McMurry coupling to form 10‑membered or larger macrocycles, while the internal alkyne can be retained or transformed (e.g., partial hydrogenation to a cis‑alkene) to introduce desired stereochemistry .

Construction of Polyketide-Derived Scaffolds

As a C10 dialdehyde, 5‑Decynedial serves as a building block for polyketide mimics and analogs. Its terminal aldehydes can participate in iterative aldol reactions or other chain‑extension chemistry, and the central alkyne provides a site for late‑stage diversification, including click‑mediated biotinylation or fluorophore attachment for biological target identification .

Development of Amine-Reactive Homobifunctional Cross-Linkers with Orthogonal Click Handles

5-Decynedial can be employed as a homobifunctional cross‑linker for primary amines (e.g., lysine residues in proteins or amino‑functionalized surfaces). After initial aldehyde‑amine Schiff base formation and reduction, the internal alkyne remains available for subsequent orthogonal click chemistry (e.g., CuAAC with azide‑bearing payloads), enabling the construction of precisely defined bioconjugates or hydrogel networks with spatially resolved functional domains .

Synthesis of Functionalized Polyacetylenes via Electropolymerization

Although not yet reported for 5‑Decynedial specifically, acetylenic monomers bearing aldehyde substituents have been successfully polymerized using [Rh(NBD)acac] catalysts to yield linear, high‑molecular‑weight polyacetylenes with pendant aldehyde groups [1]. 5‑Decynedial represents an interesting candidate for electropolymerization studies aimed at producing conductive polymers with reactive aldehyde side chains for post‑polymerization modification or sensor fabrication.

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